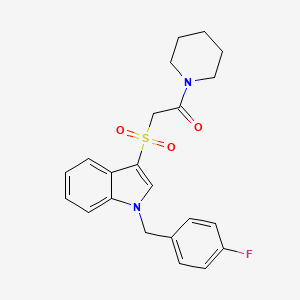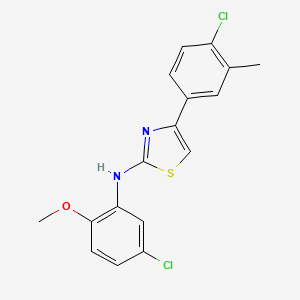
N-(5-chloro-2-methoxyphenyl)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-amine (NCMT) is an organic compound with a wide range of applications in scientific research. It has been used in various fields, such as biochemistry, physiology, and pharmacology, due to its unique chemical properties. NCMT is a five-membered heterocyclic aromatic ring, containing an amine group, a thiazole ring, and two chlorine atoms.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-amine has been used in various scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as well as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This compound has also been studied for its potential as an antifungal and antiviral agent. In addition, this compound has been used in the study of the inhibition of the enzyme acetylcholinesterase (AChE).
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-amine is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in inflammation and pain. This compound is thought to inhibit the activity of COX-2 by binding to the active site of the enzyme, thus preventing the formation of prostaglandins.
Biochemical and Physiological Effects
This compound has been found to have anti-inflammatory and analgesic effects in animal models. In addition, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of AChE may lead to increased levels of acetylcholine, which could potentially have beneficial effects on cognitive function. This compound has also been found to have antifungal and antiviral properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methoxyphenyl)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-amine is a relatively simple compound to synthesize and is widely available. This makes it a useful compound for laboratory experiments. However, this compound is a relatively unstable compound and is sensitive to light and heat. This can make it difficult to work with in some experiments.
Orientations Futures
N-(5-chloro-2-methoxyphenyl)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-amine has a wide range of potential applications in scientific research. One potential future direction is to further explore its potential as an anti-inflammatory and analgesic agent. In addition, further research could be done to explore the potential of this compound as an inhibitor of the enzyme acetylcholinesterase (AChE). Another potential future direction is to explore the potential of this compound as an antifungal and antiviral agent. Finally, further research could be done to explore the potential of this compound as a drug delivery agent.
Méthodes De Synthèse
N-(5-chloro-2-methoxyphenyl)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-amine can be synthesized through a series of reactions. The first step is to react 5-chloro-2-methoxyphenylmagnesium bromide with 4-chloro-3-methylphenylboronic acid. This reaction produces a Grignard reagent that is then reacted with 1,3-thiazol-2-amine to form the desired product. The reaction is carried out in an aprotic solvent such as dimethylformamide. The reaction is typically carried out at a temperature of 40-50°C and the yield is typically in the range of 80-90%.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2OS/c1-10-7-11(3-5-13(10)19)15-9-23-17(21-15)20-14-8-12(18)4-6-16(14)22-2/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXSGSOVCAQGNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC3=C(C=CC(=C3)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2902726.png)
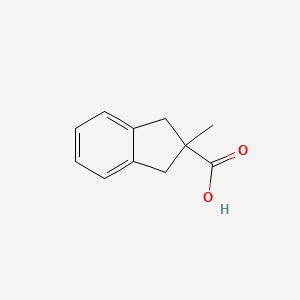
![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2902728.png)
![N-(3-chloro-4-methylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2902729.png)
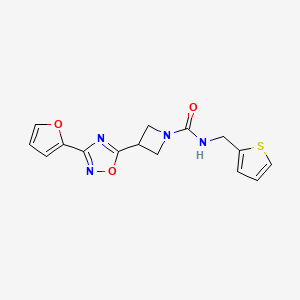
![2-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2902732.png)
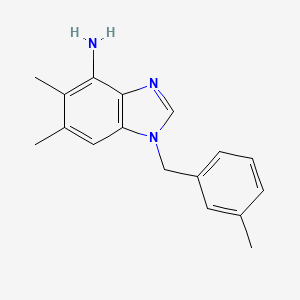
![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4-(trifluoromethyl)phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2902735.png)
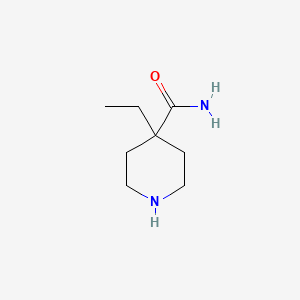
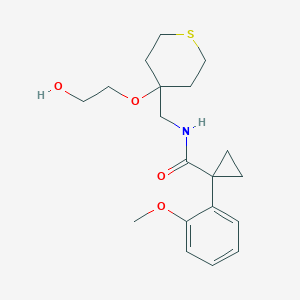
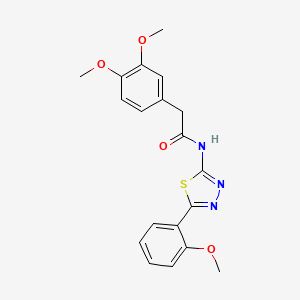

![3-Methyl-8-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2902746.png)
